2-Trichlorosilylbicyclo[2.2.1]heptane
Overview
Description
2-Trichlorosilylbicyclo[2.2.1]heptane is a derivative of bicyclic heptanes, characterized by its unique structural properties. This compound is of significant interest in organic chemistry due to its potential applications and the presence of a trichlorosilyl group attached to the bicyclo[2.2.1]heptane framework.
Preparation Methods
The synthesis of 2-Trichlorosilylbicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with trichlorosilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the trichlorosilyl group. Industrial production methods may involve the use of high-pressure reactors and controlled temperature conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Trichlorosilylbicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.
Hydrolysis: The trichlorosilyl group can be hydrolyzed in the presence of water or aqueous solutions to form silanols. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and oxidizing or reducing agents.
Scientific Research Applications
2-Trichlorosilylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
Comparison with Similar Compounds
2-Trichlorosilylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
2-Methyl-2-silabicyclo[2.2.1]heptane: Similar in structure but with a methyl group instead of trichlorosilyl.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic framework, leading to different reactivity and applications.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents on the bicyclic framework, each with unique properties and applications.
This compound stands out due to the presence of the trichlorosilyl group, which imparts unique reactivity and potential for diverse applications in organic synthesis and material science.
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanyl(trichloro)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUGJGVGEWHETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885019 | |
Record name | Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18245-29-9 | |
Record name | 2-(Trichlorosilyl)bicyclo[2.2.1]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18245-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptane, 2-(trichlorosilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]hept-2-yltrichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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